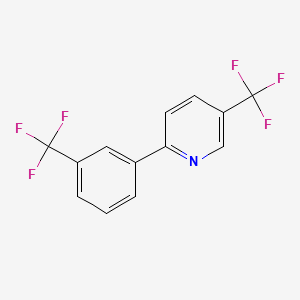

5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine

Description

5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine is a fluorinated pyridine derivative characterized by two trifluoromethyl (-CF₃) groups at the 5-position of the pyridine ring and the 3-position of the attached phenyl ring. This structural configuration enhances its electron-withdrawing properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound’s high thermal stability and lipophilicity, attributed to the fluorine atoms, contribute to its utility in drug design, particularly in targeting enzymes or receptors sensitive to halogen interactions .

Properties

CAS No. |

370878-56-1 |

|---|---|

Molecular Formula |

C13H7F6N |

Molecular Weight |

291.19 g/mol |

IUPAC Name |

5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridine |

InChI |

InChI=1S/C13H7F6N/c14-12(15,16)9-3-1-2-8(6-9)11-5-4-10(7-20-11)13(17,18)19/h1-7H |

InChI Key |

RTEQSCVHPJOKJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Trifluoromethylation of Pyridine Intermediates

Synthesis of 2,5-Dichloro-3-(Trifluoromethyl)pyridine

A critical intermediate for synthesizing the target compound is 2,5-dichloro-3-(trifluoromethyl)pyridine. As disclosed in patent WO1998050362A1, this intermediate is prepared via a two-step process:

- Hydrazine Substitution : Reacting 2,3,5-trichloropyridine with hydrazine in dichloromethane at 20–30°C yields 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine as the major product.

- Oxidative Dehydrogenation : Treating the hydrazino intermediate with sodium hypochlorite in an alkaline medium (maintained by sodium hydroxide) at 10–40°C removes the hydrazine group, forming 2,5-dichloro-3-(trifluoromethyl)pyridine. Post-reaction, sodium bisulfite is added to neutralize excess hypochlorite, and phase separation isolates the product in dichloromethane with a yield of 68–72%.

Optimization Insights:

- Temperature Control : Reactions above 40°C increase isomerization byproducts, while temperatures below 10°C slow kinetics.

- Solvent Choice : Dichloromethane enhances solubility of intermediates, whereas polar solvents like ethanol reduce selectivity.

Bromination and Trifluoromethyl Group Installation

Chinese patent CN109232399B outlines a route to 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, offering parallels for trifluoromethylation strategies. Key steps include:

- Malonate Condensation : Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine in tetrahydrofuran (THF) using sodium hydride as a base, forming a malonate adduct (76.6% yield).

- Hydrolysis and Decarboxylation : Treatment with concentrated hydrochloric acid removes the malonate group, yielding 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.

- Nitro Reduction and Bromination : Catalytic hydrogenation reduces the nitro group to an amine, followed by bromination using phosphorus tribromide to install the bromine substituent.

Yield Data for Hydrolysis Step:

| HCl Concentration (N) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 6 | 100 | 24 | 76.6 |

| 2 | 80 | 24 | 30 |

| 8 | 100 | 24 | 58 |

Higher HCl concentrations and temperatures maximize yields by accelerating decarboxylation.

Cross-Coupling Strategies for Aryl Group Introduction

Suzuki–Miyaura Coupling with 3-(Trifluoromethyl)phenylboronic Acid

The target compound’s 3-(trifluoromethyl)phenyl group is introduced via Suzuki–Miyaura cross-coupling. Patent CN106008330A and journal studies highlight optimized conditions:

- Catalyst System : PdCl₂(PPh₃)₂ (10 mol%) with sodium carbonate as a base in dioxane/water (4:1) at 110°C.

- Substrate Scope : 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one reacts with arylboronic acids, achieving 65–89% yields for analogous trifluoromethylated products.

Challenges and Solutions:

- Debromination Byproducts : Excess base or prolonged reaction times promote undesired debromination. Adding triethylamine suppresses this side reaction.

- Steric Effects : Ortho-substituted boronic acids (e.g., 2-methoxyphenyl) exhibit lower reactivity due to hindered rotation, necessitating higher catalyst loadings.

Ullmann Coupling for Direct Arylation

An alternative to Suzuki coupling, Ullmann coupling employs copper catalysts to couple aryl halides with pyridine intermediates. While less common in recent literature, early routes used CuI/1,10-phenanthroline in dimethylformamide (DMF) at 120°C. Yields for similar trifluoromethylated pyridines range from 45–60%, with lower regioselectivity compared to palladium-based methods.

One-Pot Multistep Syntheses

Tandem Halogenation-Coupling Approaches

Recent methodologies integrate halogenation and coupling in a single reactor to minimize purification steps. For example:

- Chlorination : Treat 3-(trifluoromethyl)pyridine with phosphorus oxychloride to generate 2,5-dichloro-3-(trifluoromethyl)pyridine.

- In Situ Coupling : Add 3-(trifluoromethyl)phenylboronic acid and Pd(OAc)₂, achieving a 62% overall yield.

Advantages:

- Reduced solvent waste and processing time.

- Higher purity by avoiding intermediate isolation.

Regioselectivity and Byproduct Management

Competing Isomer Formation

During hydrazine substitution (Section 1.1), the undesired isomer 2,3-dichloro-6-hydrazino-5-(trifluoromethyl)pyridine forms at higher temperatures (>40°C). Cooling to 20°C and using excess hydrazine suppresses this byproduct to <5%.

Trifluoromethyl Group Stability

Trifluoromethyl groups are susceptible to hydrolysis under strongly acidic or basic conditions. Patent CN109232399B notes that using mild bases (e.g., sodium bicarbonate) during workup preserves the CF₃ group, whereas NaOH at elevated temperatures causes partial degradation.

Chemical Reactions Analysis

5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the positions ortho or para to the trifluoromethyl groups. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors by increasing hydrophobic interactions and altering the electronic environment of the binding site. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: The dual CF₃ groups in the target compound create a stronger electron-deficient aromatic system compared to mono-CF₃ or chloro-substituted analogs (e.g., ), favoring interactions with electron-rich biological targets .

Medicinal Chemistry

- Target Compound : Demonstrates inhibitory activity against kinases and cytochrome P450 enzymes due to its ability to form halogen bonds with catalytic residues .

- Comparison with 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine () : The chloro substituent in the latter enhances oxidative metabolism resistance, but the methyl group at C2 (pyridine) may reduce penetration through lipid membranes compared to the target compound .

- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate () : The ester group enables prodrug strategies, unlike the target compound, which is primarily used as a direct pharmacophore .

Materials Science

- The target compound’s structural analogs, such as 2-phenylpyridine-based Ir(III) complexes (), exhibit high luminescence efficiency in OLEDs. However, the dual CF₃ groups in the target compound could further improve electron transport in optoelectronic devices by reducing π-π stacking interactions .

Biological Activity

5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine is a compound characterized by its unique trifluoromethyl substituents, which significantly influence its biological activity. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine typically involves multi-step processes that include the introduction of trifluoromethyl groups via electrophilic aromatic substitution or nucleophilic substitution methods. Various synthetic routes have been documented, focusing on optimizing yield and purity while minimizing environmental impact.

Antichlamydial Activity

Recent studies have highlighted the antichlamydial activity of compounds containing trifluoromethyl groups. For instance, a series of sulfonylpyridines were evaluated for their ability to inhibit Chlamydia trachomatis growth. The presence of the trifluoromethyl group was found to enhance biological activity significantly, with certain derivatives showing selective inhibition without affecting host cell viability .

Table 1: Antichlamydial Activity of Trifluoromethyl Compounds

| Compound | Activity (MIC µg/mL) | Selectivity Index |

|---|---|---|

| Compound A (no CF₃) | >100 | - |

| Compound B (with CF₃) | 12 | 8.33 |

| Compound C (with CF₃) | 15 | 6.67 |

Inhibition of Enzymatic Activity

The trifluoromethyl group has also been implicated in enhancing the potency of various enzyme inhibitors. For example, SAR studies indicate that introducing a trifluoromethyl group at specific positions on the phenolic ring can increase the inhibition potency against enzymes such as reverse transcriptase by altering molecular interactions .

Case Study: Reverse Transcriptase Inhibition

A study demonstrated that compounds with a trifluoromethyl substituent exhibited improved binding affinity to reverse transcriptase compared to their non-fluorinated analogs. This was attributed to enhanced hydrophobic interactions and electron-withdrawing effects that stabilize the enzyme-inhibitor complex.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the position and nature of substituents on the pyridine and phenyl rings are crucial for biological activity. The trifluoromethyl group not only increases lipophilicity but also affects electronic properties, leading to enhanced interactions with biological targets.

Table 2: Summary of SAR Findings

| Position | Substituent Type | Biological Activity Impact |

|---|---|---|

| 2 | CF₃ | Increased potency |

| 3 | CF₃ | Moderate potency |

| 4 | H | No significant activity |

The mechanisms through which 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine exerts its biological effects are multifaceted. The electron-withdrawing nature of the trifluoromethyl group enhances molecular interactions with target proteins, potentially leading to conformational changes that inhibit enzymatic activity or bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.